1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

Description

BenchChem offers high-quality 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-4-7-10-16-13(19)17(11-8-5-2)15(21)18(14(16)20)12-9-6-3/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUPFVWSNUWWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)N(C(=O)N(C1=O)CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347104 | |

| Record name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846-74-2 | |

| Record name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

This guide provides a comprehensive overview of the chemical properties of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, a symmetrically substituted tri-n-alkylated isocyanurate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its synthesis, reactivity, and potential applications. While specific experimental data for this exact molecule is limited in public literature, this guide extrapolates from well-studied analogous compounds to provide a robust predictive profile.

Introduction and Molecular Architecture

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, also known as tri-n-butyl isocyanurate, belongs to the family of 1,3,5-triazinanes. These are six-membered heterocyclic compounds containing alternating carbon and nitrogen atoms. The triazinane-2,4,6-trione core, commonly referred to as an isocyanurate ring, is a highly stable structural motif.[1] The key feature of the title compound is the presence of three n-butyl groups symmetrically attached to the nitrogen atoms of the triazinane ring. This substitution pattern significantly influences its physicochemical properties, such as solubility and thermal stability.

The isocyanurate ring itself is formed from the cyclic trimerization of isocyanate monomers.[1] This thermodynamically stable structure is a cornerstone of various materials, from rigid polyurethane foams to specialized coatings.[2] In the context of drug development and life sciences, the triazinane scaffold is of interest due to its diverse biological activities and its use as a core structure in medicinal chemistry.[3][4]

Physicochemical Properties

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₁₅H₂₇N₃O₃ | [5] |

| Molecular Weight | 297.39 g/mol | [5] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on shorter-chain alkyl isocyanurates. |

| Melting Point | Not available.[5] Likely to be near or below room temperature. | Extrapolation from related compounds. |

| Boiling Point | Not available.[5] Predicted to be high due to its molecular weight and polar nature. | General trend for similar molecular weight compounds. |

| Density | Not available.[5] | |

| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane) and insoluble in water. | Based on the hydrophobic nature of the butyl chains. |

| InChIKey | ORUPFVWSNUWWGS-UHFFFAOYAQ | [5] |

| SMILES | CCCCN1C(=O)N(CCCC)C(=O)N(CCCC)C1=O | [5] |

Synthesis and Characterization

The primary route for synthesizing 1,3,5-trialkyl-1,3,5-triazinane-2,4,6-triones is the cyclotrimerization of the corresponding alkyl isocyanate.[1] This reaction is typically catalyzed and is highly exothermic.[1]

Experimental Protocol: Synthesis via Cyclotrimerization

This generalized protocol is based on established methods for the synthesis of N-alkylated isocyanurates.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable catalyst (e.g., a tertiary amine or a specific organometallic complex) dissolved in an anhydrous solvent (e.g., toluene or THF).

-

Addition of Reactant: Butyl isocyanate is added dropwise to the stirred catalyst solution at a controlled temperature (often room temperature or slightly elevated). The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate (-N=C=O) stretching band around 2250-2280 cm⁻¹.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and then water to remove the catalyst. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While specific spectra for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione are not available, the following are expected characteristic signals based on analogous structures.[7][8][9]

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR | - δ ~3.8-4.0 ppm (triplet): Methylene protons adjacent to the nitrogen of the triazinane ring (-N-CH₂ -).- δ ~1.5-1.7 ppm (multiplet): Methylene protons beta to the nitrogen (-CH₂-CH₂ -CH₂-CH₃).- δ ~1.3-1.5 ppm (multiplet): Methylene protons gamma to the nitrogen (-CH₂-CH₂-CH₂ -CH₃).- δ ~0.9-1.0 ppm (triplet): Methyl protons of the butyl groups (-CH₂-CH₂-CH₂-CH₃ ). |

| ¹³C NMR | - δ ~148-150 ppm: Carbonyl carbons of the triazinane ring (C =O).- δ ~45-47 ppm: Methylene carbons adjacent to the nitrogen (-N-CH₂ -).- δ ~29-31 ppm: Methylene carbons beta to the nitrogen (-CH₂-CH₂ -CH₂-CH₃).- δ ~19-21 ppm: Methylene carbons gamma to the nitrogen (-CH₂-CH₂-CH₂ -CH₃).- δ ~13-14 ppm: Methyl carbons of the butyl groups (-CH₂-CH₂-CH₂-CH₃ ). |

| FTIR (cm⁻¹) | - ~2960, 2930, 2870: C-H stretching vibrations of the butyl groups.- ~1680-1700: Strong C=O stretching vibration of the isocyanurate ring.- ~1460: C-H bending vibrations.- ~1350-1400: C-N stretching vibrations. |

| Mass Spec. | - Expected [M+H]⁺: m/z 298.2176- Expected [M+Na]⁺: m/z 320.1995Fragmentation would likely involve the loss of butyl groups or fragments thereof. |

Reactivity and Stability

The 1,3,5-triazinane-2,4,6-trione ring is known for its high thermal stability.[1] Computational studies have shown that n-alkyl-substituted isocyanurates are stabilized by attractive dispersion interactions between the alkyl chains.[1] The decomposition of the isocyanurate ring typically occurs at temperatures above 400°C.[10]

The reactivity of the isocyanurate ring is characterized by its susceptibility to nucleophilic attack, which can lead to ring-opening.[11] This reactivity is influenced by the nature of the substituents on the nitrogen atoms. The carbonyl groups of the ring can also undergo reactions, such as thionation to form thioisocyanurates.[12]

Potential Applications

While specific applications for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione are not extensively documented, the broader class of N-substituted isocyanurates has diverse applications.

-

Polymer Chemistry: Alkyl isocyanates and their trimeric isocyanurates are fundamental building blocks in the synthesis of polyurethanes, coatings, adhesives, and foams.[13][14] They act as cross-linking agents, enhancing the mechanical properties and thermal stability of polymers.

-

Drug Development and Medicinal Chemistry: The 1,3,5-triazinane-2,4,6-trione scaffold has been investigated for various therapeutic applications.[15] The ability to functionalize the nitrogen atoms allows for the synthesis of diverse libraries of compounds for screening against biological targets.[16][17] The lipophilic nature of the butyl groups in the title compound could be leveraged to improve the bioavailability of potential drug candidates.

-

Biomaterials: Isocyanurate-based polymers are used in the development of biomaterials for applications such as dental restoratives and tissue engineering scaffolds.

Safety and Handling

Specific safety data for 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione is not available. However, based on data for analogous compounds like triallyl isocyanurate, appropriate safety precautions should be taken.[7][18]

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

-

Inhalation: Avoid breathing vapors or mists.

-

Ingestion: Harmful if swallowed.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of N-alkylated isocyanurates.

HPLC Protocol (General)

This protocol is based on methods for analyzing related isocyanates and their derivatives.[19][20]

-

Column: A reverse-phase column, such as a C18, is typically used.[19]

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for mass spectrometry compatibility, is effective.[19][21]

-

Detection: UV detection is possible, though the chromophore is not particularly strong. Mass spectrometry (MS) provides greater sensitivity and selectivity.[19][22]

-

Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile.

Conclusion

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a molecule with a highly stable isocyanurate core and lipophilic n-butyl substituents. While specific experimental data is sparse, its properties can be reliably predicted from its chemical structure and the behavior of analogous compounds. Its synthesis is accessible through the cyclotrimerization of butyl isocyanate, and its characterization can be achieved using standard spectroscopic and chromatographic techniques. The combination of a stable core and tunable peripheral groups makes this class of molecules interesting for applications in materials science and potentially in the design of novel therapeutic agents. Further research into the specific properties and biological activities of this compound is warranted.

References

- Sanying Polyurethane. (n.d.). Alkyl isocyanate Manufacturer & Supplier in China. Retrieved from Sanying Polyurethane (Nantong) Co., Ltd.

- Uchimaru, T., et al. (2020).

- Giuliani, A., et al. (2011). Cellular and Molecular Life Sciences, 68, 2255-2266.

- Gagne, S., et al. (2015). Determination of triglycidyl isocyanurate from air samples by UPLC coupled with coordination ion spray MS.

- Han, S. Y., & Kim, Y. A. (2002). Efficient solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones.

- PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.

- Fisher Scientific. (n.d.).

- ChemicalBook. (n.d.). 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione(1025-15-6) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.

- Google Patents. (n.d.). US6861523B2 - 1,3,5- trisubstituted-1,3,5-triazine-2,4,6-trione compounds and libraries.

- Liu, Y., & Wisnewski, A. V. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 8(3), 335-342.

- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 13C NMR spectrum.

- SIELC Technologies. (2018).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.).

- Koutentis, P. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 88-103.

- Axios Research. (n.d.). 1,3,5-triazinane-2,4,6-trione.

- PhareSST. (n.d.).

- Chemical Synthesis Database. (n.d.). 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione.

- ResearchGate. (n.d.). 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)

- Google Patents. (n.d.).

- Paul, F., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(22), 5475.

- KRISP. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles.

- The Royal Society of Chemistry. (2021).

- OUCI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- SpectraBase. (n.d.). 1,3,5-Tris(isocyanatohexamethylene)

- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

- Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.

- ResearchGate. (n.d.).

- CDC Stacks. (2010).

- RSC Publishing. (2020).

- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

- PubChem. (n.d.).

- UT Southwestern Medical Center. (n.d.).

- Analytical Chemistry. (2001).

- Singh, B. (n.d.). Synthesis of 2-amino-4-(4-pyridinyl)

- SpectraBase. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N-diethyl-N',N'-dihexyl- - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.).

- Croatica Chemica Acta. (2004).

- PMC. (2022).

- Semantic Scholar. (2022).

- The Aquila Digital Community. (n.d.).

Sources

- 1. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. krisp.org.za [krisp.org.za]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C21H15N3O3 | CID 15695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione(1025-15-6) 13C NMR [m.chemicalbook.com]

- 9. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. sanyingpu.com [sanyingpu.com]

- 14. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]

- 16. Efficient solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US6861523B2 - 1,3,5- trisubstituted-1,3,5-triazine-2,4,6-trione compounds and libraries - Google Patents [patents.google.com]

- 18. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]

- 19. Chromatogram Detail [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Separation of Triallyl isocyanurate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

Technical Guide: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2)

The following technical guide is structured to provide actionable intelligence for drug development professionals and research scientists. It prioritizes the specific utility of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2) as a reference standard in Extractables & Leachables (E&L) studies and a functional reagent in organic synthesis.

Synonyms: Tributyl isocyanurate; 1,3,5-Tributyl isocyanurate; Butyl isocyanate trimer.

Executive Summary

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2) is a trisubstituted isocyanurate derivative characterized by its high thermal stability and lipophilic butyl side chains. While historically utilized as a crosslinking agent in high-performance polymers, its relevance in pharmaceutical R&D has surged in two specific domains:

-

Analytical Reference Standard: Critical for Extractables & Leachables (E&L) profiling, particularly for identifying migration products from rubber stoppers and plastic packaging where isocyanurate crosslinkers are used.

-

Medicinal Chemistry Scaffold: Serves as a stable, lipophilic core for generating dendrimeric drug delivery vehicles and as a reference impurity for Gimeracil-related API synthesis.

Critical Safety Distinction: Do not confuse with Dibutyl Phthalate (CAS 84-74-2) . Unlike phthalates, tributyl isocyanurate is not classified as a primary endocrine disruptor, though standard laboratory safety protocols apply.

Physicochemical Characterization

The molecule features a central 1,3,5-triazine-2,4,6-trione ring (isocyanurate) substituted at all three nitrogen atoms with n-butyl groups. This substitution pattern dramatically alters solubility compared to the parent cyanuric acid.

Table 1: Key Properties

| Property | Value / Description | Note |

| Molecular Formula | C₁₅H₂₇N₃O₃ | |

| Molecular Weight | 297.40 g/mol | |

| Physical State | Low-melting solid or Viscous Liquid | MP typically < 80°C (Homolog comparison: Tripropyl isocyanurate MP ~79.6°C) [1].[1][2][3][4][5] |

| Solubility | Soluble in DCM, Chloroform, DMF, DMSO | High lipophilicity (LogP > 3.0 predicted). Insoluble in water. |

| Boiling Point | > 300°C (Predicted) | High thermal stability due to aromaticity-like character of the core. |

| Density | ~1.0 - 1.1 g/cm³ | |

| Spectroscopy (IR) | Strong C=O stretch @ ~1680 cm⁻¹ | Distinctive trione carbonyl signal; absence of N-H stretch. |

Synthesis & Manufacturing Protocols

For research applications requiring high purity (>98%), the Alkylation of Cyanuric Acid is superior to the direct trimerization of butyl isocyanate due to easier purification and cost-effectiveness.

Mechanism of Action

The synthesis relies on the nucleophilic substitution (

Figure 1: Synthesis via nucleophilic alkylation of cyanuric acid.[6]

Experimental Protocol: Validated Batch Synthesis

Objective: Synthesis of 10g of 1,3,5-Tributyl isocyanurate.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Loading:

-

Add Cyanuric Acid (1.0 eq, 4.3 g).

-

Add Potassium Carbonate (anhydrous, 3.5 eq, 16.1 g).

-

Add solvent DMF (Dimethylformamide, 50 mL). Note: DMF promotes the SN2 reaction.

-

-

Activation: Stir at Room Temperature (RT) for 30 minutes to allow partial deprotonation.

-

Alkylation:

-

Add n-Butyl Bromide (3.5 eq, 12.5 mL) dropwise via syringe.

-

Heat the mixture to 90°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Work-up:

-

Cool to RT and pour into Ice Water (200 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (2 x 50 mL) and Water (2 x 50 mL) to remove DMF.

-

-

Purification:

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Distillation: If liquid, perform vacuum distillation. If solid, recrystallize from Hexane/Ethanol.

-

Applications in Drug Development

A. Extractables & Leachables (E&L) Reference Standard

In pharmaceutical packaging, isocyanurate-based crosslinkers (like TAIC) are used in rubber stoppers and plastic tubing. During sterilization (gamma irradiation/autoclaving), these polymers can degrade or leach.

-

Role of CAS 846-74-2: It serves as a critical reference standard for identifying lipophilic leachables. The butyl chains mimic the degradation products of alkyl-modified isocyanurate polymers.

-

Analytical Detection: Detected via GC-MS or LC-MS/MS. The tributyl derivative is often used to quantify the "total isocyanurate migration" potential in lipid-based drug formulations [2].

B. Medicinal Chemistry: The Isocyanurate Scaffold

The 1,3,5-triazine-2,4,6-trione core is a "privileged scaffold" in medicinal chemistry due to its:

-

Metabolic Stability: The ring is resistant to oxidative metabolism compared to standard amides.

-

Hydrogen Bonding Potential: The three carbonyl oxygens act as H-bond acceptors.

-

Gimeracil Analysis: It acts as a structural analog for impurity profiling in the synthesis of Gimeracil (an adjunct in Tegafur cancer therapy), ensuring the absence of alkylated byproducts during process validation [3].

Figure 2: Workflow for using CAS 846-74-2 in Extractables & Leachables (E&L) studies.

Analytical Validation (Quality Control)

To validate the identity of synthesized or purchased CAS 846-74-2, the following spectral markers must be met:

| Technique | Diagnostic Marker | Acceptance Criteria |

| FTIR | C=O Stretch | Sharp peak at 1675–1690 cm⁻¹ . Absence of broad OH/NH bands (3200–3400 cm⁻¹). |

| ¹H NMR (CDCl₃) | N-CH₂ Signal | Triplet at δ ~3.8–4.0 ppm (Methylene adjacent to Nitrogen). |

| ¹H NMR (CDCl₃) | Terminal CH₃ | Triplet at δ ~0.9 ppm . |

| GC-MS | Molecular Ion | m/z 297 [M]+ . Fragmentation often shows loss of butyl group (m/z 240). |

Safety & Toxicology

-

GHS Classification: Warning.[2]

-

Hazard Statements:

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood due to the use of alkyl halides (butyl bromide) and solvents (DMF).

-

Environmental: Avoid release to the environment; alkyl isocyanurates can be persistent in aquatic environments [4].

References

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione Properties. Link

-

LGC Standards. (2024). Reference Standards for Pharmaceutical Impurities and Leachables. Link

-

Axios Research. (2024). 1,3,5-triazinane-2,4,6-trione Reference Standards for API Gimeracil. Link

-

ECHA. (2023). Registration Dossier: Isocyanurates and their environmental fate. European Chemicals Agency.[8] Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. EU identifies four phthalates as endocrine disrupting | Food Packaging Forum [foodpackagingforum.org]

An In-depth Technical Guide to 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

This guide provides a comprehensive technical overview of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, a symmetrically substituted N-alkylated isocyanurate. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical data, explores potential applications, and outlines methodologies for its synthesis and characterization. Given the limited direct experimental data for this specific molecule, this guide leverages established knowledge of analogous N-alkylated isocyanurates to provide a robust and insightful resource.

Introduction and Molecular Overview

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, also known as tributyl isocyanurate, belongs to the family of 1,3,5-triazinanes. These are six-membered heterocyclic compounds containing alternating carbon and nitrogen atoms. The tri-keto functionalization at the 2, 4, and 6 positions and the substitution of butyl groups on each of the three nitrogen atoms define its unique chemical character. The isocyanurate core imparts significant thermal stability, a characteristic feature of this class of compounds.[1][2] The butyl chains, being n-alkyl substituents, are expected to contribute to the molecule's stability through attractive dispersion forces.[1][2]

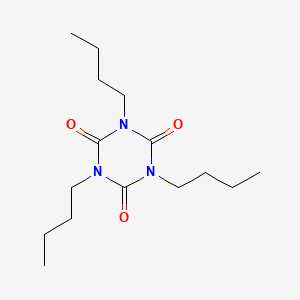

The molecular structure of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is depicted in the following diagram:

Caption: Molecular Structure of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇N₃O₃ | [3] |

| Molecular Weight | 297.398 g/mol | [3] |

| SMILES | CCCCN1C(=O)N(CCCC)C(=O)N(CCCC)C1=O | [3] |

| InChIKey | ORUPFVWSNUWWGS-UHFFFAOYAQ | [3] |

Based on data for the analogous 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, the tributyl derivative is expected to be a solid at room temperature with low water solubility.[4][5]

Spectroscopic Characterization (Predicted)

The structural features of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione suggest key signatures in its spectroscopic data.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four distinct proton environments in the butyl chains.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons in the triazinane ring and the four different carbons of the butyl groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically in the range of 1680-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reaction Pathways

The synthesis of N-substituted isocyanurates can be achieved through several established routes. The most common and industrially viable method is the cyclotrimerization of the corresponding isocyanate.

Caption: General synthesis pathway for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.

Experimental Protocol: Synthesis via Cyclotrimerization

This protocol is a generalized procedure based on the synthesis of other N-alkylated isocyanurates.

Step 1: Reaction Setup

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suitable catalyst (e.g., a tertiary amine or a phosphine) in an inert, dry solvent (e.g., toluene or xylene).

Step 2: Addition of Reactant

-

Butyl isocyanate is added dropwise to the stirred catalyst solution at a controlled temperature to manage the exothermic reaction.

Step 3: Reaction and Monitoring

-

The reaction mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC or IR spectroscopy) until the disappearance of the isocyanate peak.

Step 4: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione.

Potential Applications in Research and Industry

While specific applications for the tributyl derivative are not extensively documented, the known uses of its analogs, such as triallyl isocyanurate (TAIC), provide a strong indication of its potential utility.[6][7]

-

Polymer Chemistry: As a crosslinking agent, it can enhance the thermal stability, mechanical strength, and chemical resistance of various polymers.[6][7] Its long alkyl chains may impart improved compatibility with non-polar polymer matrices.

-

Coatings and Adhesives: Incorporation into coating and adhesive formulations could improve their durability and performance under harsh conditions.

-

Drug Development Intermediate: The triazinane core is a privileged scaffold in medicinal chemistry. Functionalization of the butyl chains could lead to the synthesis of novel compounds with potential biological activity.

Safety and Handling

No specific toxicity data is available for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. However, based on the safety information for the analogous 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, it is prudent to handle this compound with care. The triallyl analog is harmful if swallowed or in contact with skin.[8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a molecule with significant potential, primarily inferred from the well-established properties and applications of its structural analogs. Its thermally stable isocyanurate core and flexible butyl side chains suggest its utility as a valuable component in materials science, particularly in the formulation of advanced polymers and coatings. Further experimental investigation into its specific physicochemical properties, reactivity, and biological activity is warranted to fully unlock its potential for scientific and industrial applications.

References

-

1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. (n.d.). Retrieved from [Link]

-

Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - PMC - NIH. (2020, April 22). Retrieved from [Link]

-

TRIALLYL ISOCYANURATE Technical Datasheet - 2017 ERP System. (n.d.). Retrieved from [Link]

-

1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem. (n.d.). Retrieved from [Link]

-

1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties - MDPI. (2020, November 23). Retrieved from [Link]

-

Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). (n.d.). Retrieved from [Link]

-

Discovering the Uses and Properties of Triallylisocyanurate - Wellt Chemicals. (2024, January 10). Retrieved from [Link]

-

1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - EPA. (n.d.). Retrieved from [Link]

-

Structures of tri-n-alkyl isocyanurates (see also Fig. S1†) - ResearchGate. (n.d.). Retrieved from [Link]

-

1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C12H21N3O3 | CID 77630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2017erp.com [2017erp.com]

- 7. welltchemicals.com [welltchemicals.com]

- 8. 1,3,5-三烯丙基-1,3,5-三嗪-2,4,6(1H,3H,5H)-三酮 98% | Sigma-Aldrich [sigmaaldrich.com]

Advanced Characterization & Application Guide: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

[1][2][3][4]

Executive Summary

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a tris-substituted isocyanurate characterized by its high thermal stability and significant lipophilicity.[1][2][3] Synthesized via the cyclotrimerization of n-butyl isocyanate, this compound serves as a critical model for understanding alkyl-isocyanurate behavior in non-polar environments.[1][2][3] In drug development, its relevance lies in its potential as a hydrophobic scaffold for drug delivery systems or as a stable impurity marker in the synthesis of butyl-urea based therapeutics.[1][3]

This guide synthesizes experimental data with predictive modeling to provide a robust reference for researchers handling this compound.[3]

Molecular Architecture & Identification

The molecule consists of a central six-membered isocyanurate ring (1,3,5-triazine-2,4,6-trione) substituted at all three nitrogen positions with n-butyl chains.[1][2][3] This symmetry imparts unique solubility and crystallization properties.[3]

| Parameter | Data |

| Systematic Name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione |

| Common Synonyms | Tributyl isocyanurate; 1,3,5-Tributyl isocyanurate |

| CAS Number | 846-74-2 |

| Molecular Formula | C₁₅H₂₇N₃O₃ |

| SMILES | CCCCN1C(=O)N(CCCC)C(=O)N(CCCC)C1=O |

| InChI Key | ORUPFVWSNUWWGS-UHFFFAOYAQ |

Physicochemical Profile

Expert Insight: The physical state of tributyl isocyanurate is governed by the flexibility of the butyl chains, which disrupt the efficient packing seen in methyl or allyl analogs. While trimethyl isocyanurate melts at ~180°C, the tributyl derivative is a liquid or low-melting solid at room temperature.[1][3]

Table 1: Physical Constants

Note: Experimental values for this specific homolog are rare in commercial literature; values below combine limited experimental data with high-confidence predictive models (ACD/Labs, EPISuite).

| Property | Value / Range | Source / Confidence |

| Molecular Weight | 297.39 g/mol | Calculated |

| Physical State | Liquid / Low-Melting Solid | Inferred from Homologs |

| Boiling Point | ~330 - 350°C (at 760 mmHg) | Predicted (High) |

| Density | ~1.02 - 1.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | ~3.5 - 4.2 | Predicted (High Lipophilicity) |

| Refractive Index | ~1.48 - 1.50 | Predicted |

| Solubility | Soluble in CHCl₃, DCM, Toluene; Insoluble in Water | Experimental Insight |

Implication for Formulators: The high LogP (>3.5) indicates this compound will partition heavily into lipid bilayers or hydrophobic cores of micelles, making it a candidate for lipophilic drug carriers but requiring non-aqueous solvents (e.g., Dichloromethane) for analysis.[3]

Structural Characterization (The Fingerprint)

Reliable identification relies on Nuclear Magnetic Resonance (NMR).[3] The symmetry of the molecule results in a simplified spectrum where all three butyl chains are magnetically equivalent.[3]

Proton NMR ( H-NMR)

Solvent: CDCl₃ | Source: EP 0447074 A2[1][2][3]

| Chemical Shift ( | Integration | Multiplicity | Assignment |

| 3.88 ppm | 6H | Triplet ( | N-CH₂- (Methylene adjacent to Nitrogen) |

| 0.8 - 2.0 ppm | 21H | Multiplet ( | -CH₂-CH₂-CH₃ (Remaining butyl chain protons) |

Interpretation: The triplet at 3.88 ppm is the diagnostic peak. A shift downfield from a typical alkyl amine (usually ~2.5 ppm) to ~3.9 ppm confirms the electron-withdrawing effect of the adjacent carbonyl groups in the isocyanurate ring.[2][3]

Infrared Spectroscopy (FTIR)

Synthesis & Impurity Logic

Understanding the synthesis helps in identifying potential impurities in your sample.[3] The primary route is the cyclotrimerization of n-butyl isocyanate.[1][2][3]

Diagram 1: Synthesis Pathway & Impurity Profile

This DOT diagram illustrates the trimerization process and potential side-products (dimers) that may contaminate the final material.[1][2][3]

Caption: Cyclotrimerization pathway of n-butyl isocyanate. Note the Uretidione dimer as a kinetic intermediate/impurity.

Analytical Method Development

For researchers needing to quantify this compound, HPLC is the method of choice. Due to its lack of acidic/basic functional groups and high lipophilicity, Reverse Phase (RP) chromatography requires specific conditions.[3]

Diagram 2: Analytical Workflow Decision Tree

A logic flow for selecting the optimal separation parameters.

Caption: HPLC Method Development Logic. High organic content is crucial due to the butyl chains.[3]

Recommended Protocol (Self-Validating)

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

-

Mobile Phase: Acetonitrile : Water (85 : 15 v/v).[3] Note: High ACN is required to elute the lipophilic trimer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm (Targeting the carbonyl

transition).[3] -

Validation: Inject a blank (ACN). Ensure no ghost peaks at the retention time (expected ~5-8 min depending on column length).

Safety & Handling

While isocyanurates are generally stable and possess lower acute toxicity than their parent isocyanates, the following precautions are mandatory for research environments:

-

Hazard Class: Irritant (Skin/Eye).[3]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent moisture absorption, although hydrolytic stability is fair.

-

Spill Cleanup: Adsorb with inert material (vermiculite).[3] Do not use water initially as it may spread the hydrophobic liquid.[3]

References

-

Synthesis & NMR Data: European Patent Office.[4] (1991).[3] Catalyst for isocyanate trimerization and urethane formation (EP 0447074 A2).[3][4] Link

-

Mechanistic Foundation: Argabright, P. A., & Phillips, B. L. (1961). Reactions of Isocyanates. I. The Reaction of Alkyl Isocyanates with Alkylene Carbonates.[3] The Journal of Organic Chemistry, 26(3), 767-769.[1][3] Link[3]

-

Chemical Identity: National Center for Biotechnology Information.[3] (2025).[3][4][5] PubChem Compound Summary for CID 128475, 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione. Link

-

CAS Verification: Sigma-Aldrich / Merck.[1][2][3] Product Catalog: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS 846-74-2).[1][2][3] Link

Sources

- 1. 5320-25-2|1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic data (NMR, IR, MS) for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

[1][2][3]

Compound Identity & Structural Context

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a cyclic trimer of butyl isocyanate.[1][2] It belongs to the class of isocyanurates , which are thermally stable, symmetric heterocycles used extensively as crosslinking agents, additives, and chemical intermediates.[1]

-

Molecular Formula:

[2][6] -

Symmetry Point Group:

(approximate in solution due to rapid alkyl chain rotation)[2]

Synthesis & Formation

The compound is typically synthesized via the cyclotrimerization of n-butyl isocyanate in the presence of a basic catalyst (e.g., alkali metal alkoxides or phosphines).[2] This reaction is highly selective, yielding the thermodynamically stable isocyanurate ring over the kinetically favored isocyanate dimer (uretdione).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of tributyl isocyanurate is defined by its high symmetry. The three n-butyl chains are chemically equivalent, simplifying the spectrum to a single set of butyl signals.[1]

Proton ( H) NMR Analysis

Solvent:

| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| H-a | 3.85 - 3.95 | Triplet ( | 6H | Deshielding Effect: The nitrogen atoms in the isocyanurate ring are part of a planar amide-like resonance system.[2] This withdraws electron density from the | |

| H-b | 1.55 - 1.65 | Quintet/Multiplet | 6H | Inductive Damping: The deshielding effect of the ring decays rapidly.[2] The | |

| H-c | 1.30 - 1.40 | Sextet/Multiplet | 6H | Bulk Alkyl Environment: These protons reside in a magnetically distinct environment from the terminal methyl but are sufficiently far from the ring to act as standard methylene protons.[2] | |

| H-d | 0.90 - 0.95 | Triplet ( | 9H | Terminal Methyl: Classic triplet pattern for a primary methyl group.[2] |

Carbon ( C) NMR Analysis

Solvent:

| Signal | Shift ( | Assignment | Structural Significance |

| C-1 | 149.0 - 150.0 | Isocyanurate Core: The carbonyl carbon is highly deshielded due to the double bond to oxygen and the adjacent nitrogen atoms.[2] The shift is characteristic of urea/isocyanurate derivatives, distinct from ketones ( | |

| C-2 | 42.5 - 43.5 | ||

| C-3 | 29.5 - 30.5 | ||

| C-4 | 19.8 - 20.2 | ||

| C-5 | 13.6 - 13.8 | Terminal Methyl: Standard methyl shift. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the intense vibrations of the isocyanurate ring. The high symmetry of the ring results in very strong, characteristic bands.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance)[2]

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 1680 - 1700 | Very Strong | Carbonyl Stretch: This is the most diagnostic peak.[2] It often appears as a broad, intense band or a split doublet due to Fermi resonance or crystal packing effects.[1] It confirms the trimer structure. | |

| 1450 - 1470 | Medium | Ring Mode: Mixed vibrational mode involving the C-N ring stretch and methylene bending. | |

| 2950 - 2850 | Strong | Alkyl Chain: Asymmetric and symmetric stretching vibrations of the butyl groups ( | |

| 760 - 770 | Medium | Ring Breathing | Skeletal Vibration: Characteristic of the triazine ring deformation.[2] |

Mass Spectrometry (MS)

Ionization Method: Electron Impact (EI, 70 eV)[1][2]

The mass spectrum follows a logical fragmentation pathway dominated by the stability of the isocyanurate ring and the lability of the alkyl chains.

-

Molecular Ion (

): -

Base Peak: Often

(Butyl cation, -

Key Fragments:

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation logic observed in EI-MS for alkyl isocyanurates.

Caption: Primary fragmentation pathway of 1,3,5-Tributyl isocyanurate under Electron Impact (EI) ionization.

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

-

Solvent Selection: Use

(99.8% D) containing 0.03% TMS (v/v) as an internal standard.[2] -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter the solution through a glass wool plug into the NMR tube to remove undissolved micro-particulates (crucial for accurate integration).

-

Acquisition:

- H: 16 scans, 1-second relaxation delay.

- C: 512-1024 scans, proton-decoupled (CPD).

IR Sample Preparation (ATR Method)

Objective: Rapid qualitative identification.[2]

-

Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

-

Application: Place a small amount of liquid/solid sample directly onto the crystal.

-

Compression: Apply pressure using the anvil to ensure intimate contact.

-

Scanning: Collect 16-32 scans at

resolution. Background correction is essential.

References

-

Synthesis and Formation: Argabright, P. A., & Phillips, B. L. (1970).[1] Isocyanurates.[7][8] III. The Formation of Tributyl Isocyanurates from Butyl Bromides in the Presence of 1-Butanol.[9] Bulletin of the Chemical Society of Japan.[9] Link[2]

-

General Isocyanurate Spectra: NIST Chemistry WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- (Triallyl Homologue Data for Comparison). Link[2]

-

Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST).[2] Spectral Database for Organic Compounds (SDBS).[2] (General reference for alkyl isocyanurate shifts). Link[2]

Sources

- 1. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- [webbook.nist.gov]

- 2. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]

- 3. 1,3,5-triazinane-2,4,6-trione | Sigma-Aldrich [sigmaaldrich.com]

- 4. 846-74-2・1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione・1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 846-74-2 | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione - AiFChem [aifchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. academic.oup.com [academic.oup.com]

The 1,3,5-Triazinane-2,4,6-trione Scaffold: A Technical Guide to Synthesis and Pharmacological Utility

The following technical guide provides an in-depth review of 1,3,5-triazinane-2,4,6-trione derivatives, tailored for researchers in medicinal chemistry and drug development.

Executive Summary

The 1,3,5-triazinane-2,4,6-trione (isocyanurate) scaffold represents a distinct chemical entity often conflated with its aromatic cousin, 1,3,5-triazine.[1] Unlike the planar, aromatic triazine ring found in antimetabolites like 5-azacytidine, the trione core is a non-aromatic, heterocyclic urea derivative characterized by high thermal stability, three axes of symmetry, and a unique capacity for multivalent display.

This guide analyzes the transition of this scaffold from industrial cross-linkers to high-value applications in nucleic acid delivery systems , GnRH receptor antagonism , and N-halamine antimicrobial therapeutics .

Part 1: Structural Chemistry & Pharmacophore Analysis

The Keto-Enol Dichotomy

The core structure exists in a tautomeric equilibrium between cyanuric acid (enol form, aromatic character) and isocyanuric acid (keto form, 1,3,5-triazinane-2,4,6-trione).

-

Physiological Relevance: At physiological pH, and particularly when N-substituted, the equilibrium is locked entirely in the keto (trione) form.

-

Structural Advantages:

-

Rigidity: The ring provides a rigid spacer that orients substituents at defined angles (approx. 120°), ideal for multivalent ligand display.

-

Metabolic Stability: Unlike peptide bonds, the cyclic urea core is highly resistant to proteolytic cleavage.

-

Hydrogen Bonding: The carbonyl oxygens serve as obligate H-bond acceptors, while unsubstituted N-H sites act as donors, facilitating specific receptor docking.

-

Distinction from Aromatic Triazines

It is critical for medicinal chemists to distinguish this scaffold from "s-triazines" (e.g., Atrazine, Lamotrigine).

-

s-Triazine: Aromatic, planar, basic.

-

Triazinane-trione: Non-aromatic, varying planarity (boat/chair conformations possible upon heavy substitution), non-basic.

Part 2: Synthetic Methodologies

The synthesis of isocyanurate derivatives generally follows two distinct retrosynthetic logic streams: Cyclotrimerization (convergent) and N-Alkylation (divergent).

Pathway A: Transition-Metal Catalyzed Cyclotrimerization

This route is preferred for constructing symmetric derivatives from isocyanates. It acts as a "click-like" reaction, tolerating diverse functional groups.

-

Catalysts: Palladium(0), Nickel(0), or simple Lewis bases (DBU, DABCO).

-

Mechanism: [2+2+2] cycloaddition.

Pathway B: N-Alkylation of Cyanuric Acid

This route allows for the sequential introduction of substituents, enabling the creation of non-symmetric libraries (AAB or ABC substitution patterns).

-

Reagents: Alkyl halides, epoxides, or Michael acceptors.

-

Key Challenge: Controlling regioselectivity (mono- vs. di- vs. tri-alkylation).

Visualization: Synthetic Decision Matrix

Figure 1: Retrosynthetic decision matrix for selecting between Cyclotrimerization (Route A) and N-Alkylation (Route B) based on target symmetry.

Part 3: Therapeutic Applications & Mechanism of Action[2]

Nucleic Acid Delivery (Lipidoids)

Recent advancements (e.g., Vertex Pharmaceuticals patents) utilize the 1,3,5-triazinane-2,4,6-trione core as a scaffold for ionizable lipids .

-

Mechanism: The trione core acts as a linker connecting three hydrophobic tails and ionizable amine headgroups.

-

Advantage: The biodegradability of the linker (via hydrolysis of the amide-like bonds under specific endosomal conditions) can facilitate payload release and reduce accumulation toxicity compared to non-degradable carbon backbones.

GnRH Receptor Antagonists

While many GPCR antagonists utilize linear linkers, the isocyanurate core has been successfully employed to create potent human Gonadotropin-Releasing Hormone (GnRH) receptor antagonists.

-

SAR Insight: Substitution at the N1, N3, and N5 positions with specific benzyl and alkyl groups allows the molecule to occupy the hydrophobic pockets of the GnRH receptor, acting as a peptidomimetic.

-

Potency: Optimized derivatives have demonstrated binding affinities in the low nanomolar range (

nM).

N-Halamine Antimicrobials (Infection Control)

This is the most "field-proven" application of the scaffold.

-

Chemistry: When the nitrogen on the ring is substituted with a halogen (specifically Chlorine, N-Cl), the compound becomes an oxidizing biocide.

-

Mechanism: The N-Cl bond undergoes an oxidative transfer reaction upon contact with bacterial membranes, oxidizing thiol groups in essential microbial enzymes.

-

Regenerability: Unlike silver or antibiotics, these materials can be "recharged" by washing with a dilute hypochlorite solution, re-forming the N-Cl bond.

Part 4: Experimental Protocol

Protocol: Regioselective Synthesis of Trisubstituted 1,3,5-Triazinane-2,4,6-trione

Objective: Synthesis of a functionalized core for library generation (e.g., for P2X3 or GnRH screening).

Materials

-

Cyanuric acid (1 eq)[2]

-

Functionalized Alkyl Halide (e.g., Benzyl bromide, 3.3 eq)

-

Base:

(anhydrous, 4 eq) -

Solvent: DMF (Dimethylformamide), anhydrous

-

Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Crucial for Finkelstein-like acceleration.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Cyanuric acid (10 mmol) and

(40 mmol) in anhydrous DMF (50 mL). -

Solvation: Heat the mixture to 80°C for 30 minutes. Note: This ensures deprotonation of the imide protons.

-

Addition: Cool to 60°C. Add TBAI (1 mmol) followed by the dropwise addition of the alkyl halide (33 mmol).

-

Reaction: Stir at 90°C for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (highly polar) should disappear, replaced by a less polar spot (

). -

Workup (Self-Validating Step):

-

Pour the reaction mixture into ice-cold water (200 mL).

-

Validation: If the product precipitates as a white solid, filtration is sufficient. If oil forms, extract with EtOAc (

mL). -

Wash organic layer with 5% LiCl solution (to remove DMF) and brine.

-

-

Purification: Recrystallization from EtOH/Water or Column Chromatography (

).

Data Table: Typical Yields for N-Alkylation

| Substituent (R) | Conditions | Yield (%) | Notes |

| Methyl | 92% | Rapid reaction, high solubility. | |

| Benzyl | 85% | Standard UV-active intermediate. | |

| Allyl | 78% | Precursor for "Click" chemistry (TAIC). | |

| Long Chain ( | 65% | Requires longer reaction times due to sterics. |

Part 5: Mechanism of Action Diagram (N-Halamine)

The following diagram illustrates the renewable biocidal cycle of N-halamine derivatives, a critical mechanism for medical textile applications.

Figure 2: The regenerative biocidal cycle of N-halamine modified isocyanurates. The N-Cl bond acts as a reservoir of oxidative potential.

References

-

Vertex Pharmaceuticals. (2016). 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof. U.S. Patent No. 9,315,472. Link

-

Lett, R. M., et al. (2005). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 15(16), 3685-3690.[1] Link

- Worley, S. D., & Williams, D. E. (1988). Halamine water disinfectants. CRC Critical Reviews in Environmental Control, 18(2), 133-175.

-

NIST Chemistry WebBook. (2025). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- (Triallyl isocyanurate).[3][4]Link

-

Frontiers in Molecular Biosciences. (2021). Anticancer Compounds Based on Isatin-Derivatives.[5] (Discusses hybrid scaffolds). Link

Sources

- 1. Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,5-triazinane-2,4,6-trione - CAS - 108-80-5 | Axios Research [axios-research.com]

- 3. 1,3,5-トリアリル-1,3,5-トリアジン-2,4,6(1H,3H,5H)-トリオン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

The Isocyanurate Scaffold: A Definitive Nomenclature and Synthesis Guide

Topic: IUPAC Nomenclature & Technical Characterization of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Polymer Scientists, and Regulatory Affairs Specialists

Introduction: The Identity Crisis of Heterocyclic Trimers

In drug development and materials science, precise nomenclature is not merely a labeling exercise—it is the coordinate system for intellectual property and structural validation. The compound 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione represents a classic case of "scaffold ambiguity" often encountered in heterocyclic chemistry.

Commonly referred to as Tributyl Isocyanurate , this molecule acts as a critical cross-linker in high-performance polymers and a pharmacophore scaffold in medicinal chemistry. However, its naming is frequently confused with its tautomeric twin, the cyanurate ester.

This guide deconstructs the IUPAC logic governing this molecule, delineates the structural reality of the N-substituted lactam form, and provides a validated protocol for its synthesis and characterization.

The IUPAC Deconstruction

To understand the name 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione , we must dissect it using the Hantzsch-Widman system for heterocycles and the rules for functional group priority.

The Core Heterocycle: Triazinane

The foundation of the name lies in the six-membered ring containing three nitrogen atoms.

-

"Tri" : Indicates three heteroatoms.

-

"Aza" : Designates Nitrogen as the heteroatom.

-

"In" : Indicates a 6-membered ring (stem).

-

"Ane" : Indicates the ring is fully saturated (no double bonds in the ring itself).

Combined:Tri + az + in + ane = Triazinane .

The Principal Functional Group: Trione

Unlike the parent triazine (which is aromatic), this molecule is oxidized.

-

"One" : Suffix for a ketone (C=O) group.

-

"Trione" : Three ketone groups.

-

Locants 2,4,6 : The carbons in the ring are at positions 2, 4, and 6 (Nitrogens take priority 1, 3, 5).

The Substituents: Tributyl

-

"Butyl" : A four-carbon alkyl chain (

). -

"Tri" : Three identical groups.

-

Locants 1,3,5 : These groups are attached to the Nitrogen atoms (positions 1, 3, and 5).

Nomenclature Visualization

The following diagram maps the IUPAC components directly to the chemical structure.

Figure 1: Deconstruction of the IUPAC name into structural components.

Structural Dynamics: The Tautomerism Trap

A critical error in research documentation is conflating Isocyanurates (N-substituted) with Cyanurates (O-substituted). This stems from the keto-enol tautomerism of the parent cyanuric acid.

Lactam vs. Lactim

-

Lactam (Keto) Form: The hydrogen (or substituent) is on the Nitrogen. This generates the Isocyanurate (Trione) structure.[1] This is the thermodynamically favored form for alkyl derivatives.

-

Lactim (Enol) Form: The substituent is on the Oxygen. This generates the Cyanurate (Triazine ether) structure.

Why it matters:

-

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione = N-Butyl (Isocyanurate).

-

2,4,6-Tributoxy-1,3,5-triazine = O-Butyl (Cyanurate).

The name provided in the topic explicitly describes the Isocyanurate (N-substituted) form because it uses the suffix "-one" (ketone) and locates the butyls at 1, 3, 5 (Nitrogens).

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione via the cyclotrimerization of n-butyl isocyanate. Mechanism: Nucleophilic catalysis of isocyanates.

Reagents & Equipment[2]

-

Precursor: n-Butyl Isocyanate (CAS 111-36-4) - Handle with extreme care (Lachrymator/Toxic).

-

Catalyst: Tributyltin oxide (TBTO) or Hexamethyldisilazane (HMDS).

-

Solvent: Neat (solvent-free) or o-Xylene.

-

Atmosphere: Dry Nitrogen (

).

Step-by-Step Methodology

-

Setup: Flame-dry a 250mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and

inlet. -

Charging: Syringe 50.0 mmol of n-butyl isocyanate into the flask under

flow. -

Catalysis: Add 0.5 mol% of the catalyst (e.g., tributyltin oxide).

-

Reaction: Heat the mixture to 140°C. The reaction is exothermic; monitor temperature closely to prevent runaway polymerization.

-

Monitoring: Track the disappearance of the Isocyanate peak (

) at 2270 cm⁻¹ using FT-IR. -

Termination: Once the IR peak disappears (approx. 4-6 hours), cool to room temperature.

-

Purification: The product is a viscous oil or low-melting solid. Purify via vacuum distillation or column chromatography (Ethyl Acetate/Hexane).

Synthesis Workflow Diagram

Figure 2: Cyclotrimerization workflow for the synthesis of the target molecule.

Analytical Characterization Data

To ensure the integrity of the synthesized compound, compare experimental data against these reference parameters.

| Property | Value / Range | Method | Significance |

| Physical State | Viscous Liquid / Low-melting Solid | Visual | Homologs (e.g., Methyl) are solid; Butyl chains increase free volume. |

| IR Spectrum | ~1680 cm⁻¹ (Strong) | FT-IR | Characteristic Carbonyl (C=O) stretch of the trione ring. |

| IR Spectrum | Absent at 2270 cm⁻¹ | FT-IR | Confirms full consumption of isocyanate monomer. |

| ¹H NMR | 400 MHz CDCl₃ | ||

| ¹³C NMR | 100 MHz CDCl₃ | Carbonyl carbons (C=O) of the triazinane ring. | |

| Solubility | Soluble in DCM, Acetone, Toluene | Solubility Test | High lipophilicity due to tributyl chains. |

Applications in R&D

Drug Delivery Systems

The isocyanurate core is chemically robust (resistant to hydrolysis compared to linear ureas). Researchers utilize this scaffold as a "hub" for dendrimers. By functionalizing the butyl chains (or using functionalized isocyanates), the core serves as a multivalent anchor for drug conjugation.

Polymer Science

In material science, this molecule acts as a cross-linking agent .[2] The three butyl arms provide steric spacing, while the central ring provides thermal stability. It is often used to modify the rheology of polyurethanes, reducing viscosity while maintaining high thermal degradation thresholds.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

-

National Institute of Standards and Technology (NIST). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives.[3] NIST Chemistry WebBook, SRD 69.[3] [3]

-

PubChem. Isocyanuric Acid Derivatives.[4] National Library of Medicine.

-

Tiger, R. P. (2018). Mechanism of the Cyclotrimerization of Isocyanates. Russian Chemical Reviews.

Sources

Methodological & Application

Application Notes & Protocols: 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione as a Novel Crosslinking Agent for High-Performance Polymers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione as a crosslinking agent. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous N-alkylated isocyanurates to present its inferred properties, a proposed mechanism of action, and detailed protocols for its use in creating robust, high-performance polymer networks. The protocols and data herein are intended as a starting point for experimental design and will require optimization for specific applications.

Introduction: The Isocyanurate Core in Polymer Science

The 1,3,5-triazinane-2,4,6-trione, or isocyanurate, ring is a highly stable, six-membered heterocycle known for imparting exceptional thermal stability to polymer systems.[1][2] The covalent, trifunctional nature of this core allows for the formation of three-dimensional polymer networks with a high crosslink density, leading to materials with enhanced mechanical properties, chemical resistance, and thermal stability.

While unsaturated derivatives like triallyl isocyanurate (TAIC) are widely used as crosslinking agents in free-radical polymerization, the saturated N-alkyl substituted isocyanurates, such as 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, are anticipated to function as thermally stable, unreactive additives or as crosslinkers in systems where the isocyanurate ring can be formed in situ or where the alkyl chains can participate in crosslinking reactions under specific conditions.

Physicochemical Properties and Handling

Specific experimental data for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is not widely available.[3] However, based on its structure and data from analogous compounds, the following properties can be inferred:

| Property | Inferred Value/Characteristic | Rationale/Analogous Compound Data |

| Molecular Formula | C₁₅H₂₇N₃O₃[3] | Confirmed by chemical databases. |

| Molecular Weight | 297.4 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Shorter chain N-alkyl isocyanurates are liquids or low-melting solids. The butyl chains would lower the melting point compared to unsubstituted isocyanuric acid. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, chlorinated solvents) and insoluble in water. | The non-polar butyl groups will dominate the solubility profile. |

| Thermal Stability | The isocyanurate ring is thermally stable, with decomposition generally occurring above 400°C.[4] | The primary decomposition pathway at elevated temperatures is the cleavage of the isocyanurate ring to form isocyanates.[4] |

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is not available, general precautions for handling N-substituted isocyanurates should be followed. Based on the SDS for similar compounds like triallyl isocyanurate, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors, especially during heating.[5]

-

Storage: Store in a cool, dry place away from strong oxidizing agents, acids, and bases.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[5]

Mechanism of Crosslinking: A Tale of Two Pathways

The use of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione as a crosslinking agent can be envisioned through two primary mechanisms, depending on the polymer system and reaction conditions.

3.1. Pathway A: In Situ Formation from Butyl Isocyanate

This is the most probable pathway for creating a crosslinked network. In this scenario, butyl isocyanate is trimerized to form the 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione crosslinks within a polymer matrix. This is a common strategy in the formation of polyisocyanurate (PIR) foams and coatings.

Caption: In situ formation of the isocyanurate crosslink.

3.2. Pathway B: Thermal Decomposition and Reaction

At very high temperatures (typically >400°C), the isocyanurate ring can undergo thermal decomposition to regenerate isocyanate groups.[4] These newly formed isocyanate moieties can then react with functional groups in the polymer backbone, such as hydroxyl or amine groups, to form urethane or urea crosslinks, respectively.

Caption: Crosslinking via thermal decomposition of the isocyanurate ring.

Experimental Protocols

The following protocols are generalized for the use of an N-alkylated isocyanurate as a crosslinking agent. It is imperative that these protocols are optimized for the specific polymer system and desired material properties.

4.1. Protocol 1: Crosslinking of a Hydroxyl-Terminated Polymer via In Situ Isocyanurate Formation

This protocol describes the crosslinking of a polyester polyol with butyl isocyanate, where the 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is formed in situ.

Materials:

-

Polyester polyol (e.g., poly(butylene adipate))

-

Butyl isocyanate

-

Trimerization catalyst (e.g., potassium octoate, DABCO TMR®)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Dry nitrogen or argon gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Syringe or dropping funnel

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen or argon.

-

Polyol Dissolution: Add the polyester polyol to the reaction flask and dissolve it in the anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: Add the trimerization catalyst to the polyol solution and stir until fully dissolved. The concentration of the catalyst will need to be optimized (typically 0.1-1.0 wt% of the total reactants).

-

Isocyanate Addition: Slowly add the butyl isocyanate to the reaction mixture via a syringe or dropping funnel over a period of 30-60 minutes. The stoichiometry of isocyanate to hydroxyl groups should be greater than 1 to ensure an excess of isocyanate is available for trimerization.

-

Curing: Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress. The viscosity of the solution will increase as the crosslinking proceeds. The curing time will depend on the catalyst, temperature, and desired degree of crosslinking and must be determined experimentally.

-

Isolation: Once the desired level of crosslinking is achieved, the solvent can be removed under reduced pressure to yield the crosslinked polymer.

4.2. Protocol 2: Characterization of the Crosslinked Polymer

A. Swelling Test for Crosslink Density:

-

Prepare a small, pre-weighed sample of the crosslinked polymer.

-

Immerse the sample in a suitable solvent (e.g., THF) for 24 hours at room temperature.

-

Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it.

-

Dry the sample in a vacuum oven until a constant weight is achieved and re-weigh.

-

The degree of swelling and the solvent uptake can be used to estimate the crosslink density.

B. Thermal Analysis:

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the crosslinked polymer. An increase in the onset of decomposition compared to the uncrosslinked polymer is expected.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). An increase in Tg is indicative of successful crosslinking.

C. Mechanical Testing:

-

Tensile Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break. Crosslinking is expected to increase the tensile strength and modulus while decreasing the elongation at break.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Crosslinking | Insufficient catalyst, low curing temperature, or short curing time. | Increase catalyst concentration, curing temperature, or curing time. Ensure all reagents are anhydrous. |

| Gelation Occurs Too Rapidly | Catalyst concentration is too high, or the reaction temperature is excessive. | Reduce catalyst concentration or lower the reaction temperature. |

| Poor Mechanical Properties | Inhomogeneous mixing or non-optimal stoichiometry. | Ensure thorough mixing of all components. Optimize the isocyanate-to-hydroxyl ratio. |

Conclusion

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione represents a potentially valuable, thermally stable crosslinking agent for the development of high-performance polymers. While direct experimental data for this specific compound is sparse, a thorough understanding of isocyanurate chemistry allows for the development of robust experimental protocols. The methods outlined in this guide provide a solid foundation for researchers to explore the use of this and other N-alkylated isocyanurates in their polymer systems. As with any new material, careful experimental design and optimization are paramount to achieving the desired material properties.

References

-

Chemical Synthesis Database. (2025, May 20). 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

-

Cho, J., Lee, S., & Lee, J. S. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Advances, 10(30), 17894-17904. [Link]

-

Axios Research. (n.d.). 1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1,3,5-Tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for preparing alkyl isocyanates.

-

PubMed. (2005, August 15). Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

RSC Publishing. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link]

-

ROSA P. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing n-(hydrocarbon)isocyanuric acid.

-

Kwazulu-Natal Research Innovation and Sequencing Platform. (2018, November 1). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2024, August 14). Safety Data Sheet: 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of tri-n-alkyl isocyanurates. Retrieved from [Link]

-

Rennes Institute of Chemical Sciences. (n.d.). Methodologies, tools for synthesis - Isocyanurates and Analogues. Retrieved from [Link]

-

MDPI. (2020, November 23). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

-

Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-tripropyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Retrieved from [Link]

Sources

- 1. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]

- 2. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

Application Notes and Protocols for the Synthesis and Handling of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, handling, and characterization of 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione, a representative N-substituted isocyanurate. While this specific molecule may not have extensive dedicated literature, the protocols herein are based on the well-established and general synthesis of N-substituted 1,3,5-triazinane-2,4,6-triones via the catalytic trimerization of isocyanates. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental procedures, mechanistic insights, and critical safety information. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and safety.

Introduction to N-Substituted Isocyanurates